molecular formula C14H16N2O3 B1417281 4-(2-methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 1152512-05-4

4-(2-methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1417281
CAS No.: 1152512-05-4
M. Wt: 260.29 g/mol
InChI Key: BFJGUICTFDTUAT-UHFFFAOYSA-N
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Description

4-(2-methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid is a chemical compound with a complex structure that includes a pyrazole ring, a phenyl group, and a carboxylic acid functional group

Scientific Research Applications

4-(2-methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, including as an anti-cancer agent.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

Target of Action

The compound “4-(2-methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid” is also known as Febuxostat . It primarily targets the enzyme xanthine oxidase (XO) . This enzyme plays a crucial role in the conversion of hypoxanthine to xanthine and xanthine to uric acid, which are the final steps in purine metabolism .

Mode of Action

Febuxostat acts as a non-purine selective inhibitor of xanthine oxidase . By inhibiting the activity of this enzyme, Febuxostat prevents the synthesis of uric acid, thereby reducing serum uric acid levels .

Biochemical Pathways

The inhibition of xanthine oxidase disrupts the purine degradation pathway, leading to a decrease in the production of uric acid . This results in a reduction of uric acid accumulation in the body, which is beneficial for managing conditions like gout .

Pharmacokinetics

Febuxostat exhibits linear pharmacokinetics within a dosage range of 10-120mg . It is rapidly absorbed with a median time to reach maximum plasma concentration of 0.5-1.3 hours . The mean apparent total clearance is 10-12 L/h and the apparent volume of distribution at steady state is 33-64L . Febuxostat is metabolised via glucuronidation (22-14% of the dose) and oxidation (2-8%), with only 1-6% of the dose being excreted unchanged via the kidneys .

Result of Action

The primary result of Febuxostat’s action is a significant decrease in serum and urinary uric acid concentrations . This helps in the management of chronic hyperuricemia in adults with gout who have an inadequate response or intolerance to allopurinol .

Biochemical Analysis

Biochemical Properties

4-(2-methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit xanthine oxidase, an enzyme involved in the catabolism of purines to uric acid . This inhibition leads to a decrease in uric acid levels, which is beneficial in conditions like gout. Additionally, this compound interacts with transport proteins that facilitate its movement across cellular membranes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Moreover, it impacts cellular metabolism by altering the levels of key metabolites, which can affect overall cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to xanthine oxidase, inhibiting its activity and thus reducing the production of uric acid . This binding interaction is crucial for its therapeutic effects in conditions like gout. Additionally, it may influence other molecular pathways by modulating enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its efficacy . Long-term studies have shown that it can have sustained effects on cellular function, particularly in reducing inflammation and modulating metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces uric acid levels without significant adverse effects . At higher doses, it can cause toxicity and adverse effects, such as liver damage and gastrointestinal disturbances . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes glucuronidation and oxidation . These metabolic processes are crucial for its elimination from the body. Additionally, it can affect metabolic flux and metabolite levels, influencing overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . These proteins help in its movement across cellular membranes and its accumulation in target tissues. The compound’s distribution is essential for its therapeutic effects, as it needs to reach specific sites of action .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in modulating cellular processes and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction, where the pyrazole ring is reacted with a phenyl halide in the presence of a Lewis acid catalyst.

    Attachment of the 2-methylpropoxy group: This can be done through an etherification reaction, where the phenolic hydroxyl group is reacted with 2-methylpropyl bromide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylpropoxy group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyrazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methylpropoxy)-1-phenyl-1H-pyrazole-5-carboxylic acid
  • 4-(2-methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxamide
  • 4-(2-methylpropoxy)-1-phenyl-1H-pyrazole-3-sulfonic acid

Uniqueness

4-(2-methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(2-methylpropoxy)-1-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-10(2)9-19-12-8-16(15-13(12)14(17)18)11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJGUICTFDTUAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CN(N=C1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901191974
Record name 4-(2-Methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901191974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152512-05-4
Record name 4-(2-Methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1152512-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901191974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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